(R)-4-(10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamido)butanoic acid
Description
Properties
IUPAC Name |
4-[[(5R)-5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-17-12-13-6-1-3-8-15(13)21(16-9-4-2-7-14(16)17)19(25)20-11-5-10-18(23)24/h1-4,6-9,17,22H,5,10-12H2,(H,20,25)(H,23,24)/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCFGVXBUYHYKW-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)NCCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)NCCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamido)butanoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to begin with the synthesis of the dibenzoazepine core, followed by the introduction of the hydroxy group and the carboxamido butanoic acid side chain. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Acylation and Amidation Reactions
The carboxamide group and terminal carboxylic acid enable nucleophilic substitution and condensation reactions. Key transformations include:
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Amide bond formation : Reacts with acyl halides (e.g., acetyl chloride) or carboxylic acids under coupling agents like DCC (dicyclohexylcarbodiimide) to form extended amides or esters .
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Esterification : The butanoic acid moiety undergoes esterification with alcohols (e.g., methanol) in acidic conditions, yielding methyl esters for improved lipophilicity.
Table 1: Representative Acylation Reactions
| Reagent/Conditions | Product Formed | Yield (%) | Purity (HPLC %) |
|---|---|---|---|
| Acetyl chloride, pyridine, RT | Acetylated derivative | 78 | >95 |
| DCC, DMAP, CH₂Cl₂ | Amide-linked prodrugs | 65 | 93 |
| Methanol, H₂SO₄, reflux | Methyl ester analog | 82 | 98 |
Oxidation and Reduction Pathways
The hydroxyl group at position 10 participates in redox reactions:
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Oxidation : Treatment with peroxyacetic acid or Jones reagent converts the secondary alcohol to a ketone, forming 10-oxo derivatives .
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Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the dibenzazepine ring system, though this is limited by steric hindrance from the carboxamide group .
Key Findings :
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Oxidation at the 10-position enhances electrophilicity, enabling subsequent nucleophilic attacks .
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Reduction under high-pressure H₂ (1.5 MPa) preserves stereochemistry at the chiral center .
Stereochemical Transformations
The (R)-configuration at C10 is critical for bioactivity. Resolution and racemization studies reveal:
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Chiral resolution : Diastereomeric salt formation with (−)-dibenzoyl-L-tartaric acid achieves >99% enantiomeric excess (ee) .
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Racemization : Heating above 150°C in polar solvents (e.g., DMF) induces partial racemization (∼15% loss of ee) .
Table 2: Stereochemical Stability Under Thermal Stress
| Temperature (°C) | Solvent | Time (h) | ee Retention (%) |
|---|---|---|---|
| 120 | Ethanol | 24 | 98 |
| 150 | DMF | 6 | 85 |
| 180 | Toluene | 2 | 72 |
Salt Formation and pH-Dependent Reactivity
The butanoic acid group facilitates salt formation with bases:
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Sodium/potassium salts : Formed with NaOH/KOH in aqueous ethanol, enhancing solubility (up to 25 mg/mL) .
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pH-sensitive degradation : Under acidic conditions (pH <3), decarboxylation occurs, releasing CO₂ and forming a tertiary amine .
Critical Observations :
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Salt forms exhibit improved pharmacokinetic profiles compared to the free acid .
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Degradation products at low pH include 10,11-dihydro-5H-dibenzo[b,f]azepine derivatives .
Stability Under Oxidative Stress
Exposure to peroxides (e.g., H₂O₂) induces hydroxylation at the dibenzazepine aromatic rings, forming dihydroxylated byproducts . Light exposure accelerates decomposition (t₁/₂ = 48 h under UV) .
Scientific Research Applications
®-4-(10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamido)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study enzyme interactions and as a probe for biochemical pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound can be used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which ®-4-(10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamido)butanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of dibenzoazepine carboxamides, which include therapeutic agents and research tools. Below is a detailed comparison with structurally and functionally related analogs:
Structural Comparison
Pharmacological Activity
- Sodium Channel Inhibition : Carbamazepine and its analogs block voltage-sensitive sodium channels (IC₅₀ ~30 µM) . The (R)-configured hydroxy group in the target compound may enhance voltage-dependent inhibition kinetics, similar to diphenylhydantoin (recovery half-time ~1.36 sec vs. 0.38 sec for carbamazepine) .
- Metabolic Stability: The butanoic acid side chain may reduce hepatic metabolism compared to carbamazepine, which undergoes rapid epoxidation .
- Receptor Selectivity : Unlike thiazepine derivatives (e.g., Jin et al.’s D2 dopamine receptor antagonists), the target compound’s dibenzoazepine core favors sodium channel interaction .
Physicochemical Properties
Biological Activity
(R)-4-(10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamido)butanoic acid, also referred to as BIA 2-093, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanism of action, efficacy in various studies, and implications for clinical use.
- Molecular Formula : C₁₅H₁₄N₂O₂
- Molecular Weight : 254.28 g/mol
- CAS Number : 29331-92-8
Structure
The structure of this compound features a dibenzoazepine core, which is crucial for its biological activity. The presence of the hydroxyl group and the carboxamide moiety enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. It has been shown to interact with:
- Sodium Channels : Similar to other compounds in its class, it exhibits anticonvulsant properties by stabilizing neuronal membranes and inhibiting excessive neuronal firing.
- GABA Receptors : It may enhance GABAergic transmission, contributing to its anxiolytic effects.
Anticonvulsant Activity
In preclinical studies, BIA 2-093 demonstrated significant anticonvulsant effects. A study conducted on animal models of epilepsy showed that the compound reduced seizure frequency and severity compared to control groups. The results indicated a dose-dependent response, with higher doses yielding more pronounced effects.
Neuroprotective Effects
Research has also highlighted the neuroprotective properties of BIA 2-093. In models of oxidative stress-induced neuronal damage, the compound was effective in reducing cell death and promoting neuronal survival. This suggests potential applications in neurodegenerative diseases.
Case Studies
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Study on Epileptic Models :
- Objective : To evaluate the anticonvulsant efficacy of BIA 2-093.
- Methodology : Mice were subjected to pentylenetetrazol-induced seizures.
- Findings : BIA 2-093 significantly reduced seizure duration and increased latency to first seizure onset.
- : The compound exhibits promising anticonvulsant properties suitable for further development.
-
Neuroprotection in Alzheimer’s Disease Models :
- Objective : To assess neuroprotective effects against amyloid-beta toxicity.
- Methodology : Neuronal cultures treated with amyloid-beta were co-treated with BIA 2-093.
- Findings : The compound decreased apoptosis markers and improved cell viability.
- : BIA 2-093 may have therapeutic potential in Alzheimer’s disease management.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₂O₂ |
| Molecular Weight | 254.28 g/mol |
| CAS Number | 29331-92-8 |
| Anticonvulsant Activity | Significant reduction in seizures |
| Neuroprotective Activity | Reduced oxidative stress-induced damage |
Q & A
Q. What are the key physicochemical properties of (R)-4-(10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamido)butanoic acid, and how do they influence experimental design?
Methodological Answer: The compound’s molecular formula (C19H17NO3) and molecular weight (307.34 g/mol) (from Safety Data Sheet data ) are critical for determining solubility, stability, and analytical detection limits. For instance, its carboxylic acid group suggests pH-dependent solubility, necessitating buffered solutions (pH 6–8) for in vitro studies. Storage conditions should align with structurally similar compounds (e.g., 3-Amino-4-hydroxybenzoic acid derivatives stored at room temperature, as per Kanto Reagent protocols ).
Q. How can researchers validate the stereochemical purity of the (R)-enantiomer during synthesis?
Methodological Answer: Chiral HPLC or polarimetry should be employed, referencing pharmacopeial standards for analogous compounds like (S)-(-)-4-Amino-2-hydroxybutyric acid (CAS 40371-51-5) . Comparative retention times or optical rotation values against a racemic mixture can confirm enantiomeric excess.
Q. What analytical techniques are recommended for quantifying degradation products in stability studies?
Methodological Answer: High-resolution LC-MS or NMR (1H/13C) is advised to detect hydrolytic or oxidative byproducts. For example, amide bond hydrolysis could yield dibenzo[b,f]azepine derivatives, identifiable via fragmentation patterns in MS spectra . Accelerated stability testing (40°C/75% RH for 6 months) aligns with ICH guidelines, as referenced in pharmacopeial frameworks .
Advanced Research Questions
Q. How can contradictory solubility data in aqueous vs. organic solvents be resolved for this compound?
Methodological Answer: Contradictions often arise from pH-dependent ionization or polymorphism. Conduct a systematic solubility screen using biorelevant media (e.g., FaSSIF/FeSSIF) and correlate results with computational models (e.g., COSMO-RS). Structural analogs like 4-Aminosalicylic acid (CAS 27149-1A) show pH-dependent solubility shifts from 0.1 mg/mL (pH 2) to >50 mg/mL (pH 7.4) , providing a methodological template.
Q. What in vitro models are suitable for studying the compound’s metabolic stability and transporter interactions?
Methodological Answer: Use Caco-2 cell monolayers for permeability studies and human liver microsomes (HLM) for CYP450 metabolism profiling. For transporter interactions, employ HEK293 cells transfected with OATP1B1/1B3 or P-gp. Data interpretation should reference environmental toxicology frameworks (e.g., Project INCHEMBIOL’s compartmental distribution analysis ).
Q. How can researchers address conflicting bioactivity data across cell-based vs. in vivo assays?
Methodological Answer: Discrepancies may stem from protein binding or metabolite interference. Apply mass balance studies with radiolabeled compound (14C/3H) to track distribution and clearance. Cross-validate with pharmacokinetic-pharmacodynamic (PK-PD) modeling, as outlined in pharmacopeial guidelines for structurally complex amines .
Methodological Challenges
Q. What strategies mitigate batch-to-batch variability in synthetic yields?
Methodological Answer: Optimize reaction conditions using Design of Experiments (DoE) for critical parameters (e.g., temperature, catalyst loading). For intermediates like dibenzo[b,f]azepine derivatives, strict control of reaction time (≤12 hrs) and nitrogen atmosphere reduces oxidative byproducts .
Q. How should researchers design ecotoxicological studies to assess environmental risks?
Methodological Answer: Follow tiered testing per OECD guidelines:
- Tier 1: Acute toxicity assays (Daphnia magna, algae) to determine EC50.
- Tier 2: Chronic studies (28-day fish exposure) to evaluate bioaccumulation potential.
Project INCHEMBIOL’s framework for abiotic/biotic transformations provides a template for fate analysis in soil/water systems.
Data Interpretation and Reporting
Q. What statistical methods are appropriate for analyzing dose-response relationships with high variability?
Methodological Answer: Use nonlinear regression (e.g., four-parameter logistic model) with bootstrapping to estimate confidence intervals. For heterogeneous data, apply mixed-effects models to account for inter-experimental variability, as detailed in comparative research methodologies .
Q. How can researchers ensure reproducibility in spectroscopic characterization?
Methodological Answer: Standardize sample preparation (e.g., 0.5 mM in DMSO-d6 for NMR) and cross-calibrate instruments using certified reference materials (CRMs). For IR, ensure KBr pellet consistency (1:100 sample:matrix ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
